

Spectroscopic analysis of Oleyl Ricinoleate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Oleyl Ricinoleate

Cat. No.: B1628752

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Spectroscopic Profile of Oleyl Ricinoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl Ricinoleate is a wax ester formed from the esterification of ricinoleic acid with oleyl alcohol. As a complex lipid, its structural elucidation and purity assessment are critical for its application in research and development, particularly in pharmaceutical and cosmetic formulations. This technical guide provides an in-depth overview of the spectroscopic analysis of **Oleyl Ricinoleate**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to assist researchers in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of **Oleyl Ricinoleate**, providing detailed information about the carbon and proton environments within the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment of the hydrogen atoms. The spectrum of **Oleyl Ricinoleate** is characterized by distinct signals corresponding to

the protons of the oleyl and ricinoleate moieties.

Table 1: Predicted ^1H NMR Chemical Shifts for **Oleyl Ricinoleate** in CDCl_3

Chemical Group	Predicted Chemical Shift (δ , ppm)	Multiplicity	Number of Protons
Terminal methyl (- CH_3)	0.86 - 0.90	t	6H
Methylene chain (- $(\text{CH}_2)_n$ -)	1.25 - 1.40	m	~40H
β -Methylene to ester $\text{C}=\text{O}$ (- CH_2 - CH_2 - COO -)	1.60 - 1.65	m	2H
Allylic protons (- CH_2 - $\text{CH}=\text{CH}$ -)	1.98 - 2.05	m	8H
α -Methylene to ester $\text{C}=\text{O}$ (- CH_2 - COO -)	2.28 - 2.32	t	2H
Methylene adjacent to - $\text{CH}(\text{OH})$ - (- CH_2 - $\text{CH}(\text{OH})$ -)	1.45 - 1.55	m	2H
Methine proton of hydroxyl group (- $\text{CH}(\text{OH})$ -)	3.60 - 3.65	m	1H
Methylene protons of ester (- $\text{COO}-\text{CH}_2$ -)	4.05 - 4.10	t	2H
Olefinic protons (- $\text{CH}=\text{CH}$ -)	5.32 - 5.40	m	4H
Hydroxyl proton (-OH)	Variable (broad)	s	1H

t = triplet, m = multiplet, s = singlet

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required compared to ¹H NMR.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Oleyl Ricinoleate** in CDCl₃

Chemical Group	Predicted Chemical Shift (δ, ppm)
Terminal methyl (-CH ₃)	14.1
Methylene chain (-(CH ₂) _n -)	22.7 - 31.9
Allylic carbons (-CH ₂ -CH=CH-)	25.6, 27.2
Carbonyl carbon (-COO-)	173.9
Olefinic carbons (-CH=CH-)	129.7 - 130.3
Carbon bearing hydroxyl group (-CH(OH)-)	71.8
Carbon of ester methylene (-COO-CH ₂ -)	65.1
α-Methylene to ester C=O (-CH ₂ -COO-)	34.1
Carbons adjacent to -CH(OH)-	36.5, 35.8

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for **Oleyl Ricinoleate**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400 (broad)	O-H	Stretching
~3005	=C-H	Stretching
2925, 2855	C-H (alkane)	Asymmetric and symmetric stretching
~1740	C=O (ester)	Stretching
~1655	C=C (alkene)	Stretching
~1165	C-O (ester)	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For a large wax ester like **Oleyl Ricinoleate**, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize fragmentation and observe the molecular ion.

Table 4: Expected Mass Spectrometry Data for **Oleyl Ricinoleate**

Parameter	Value
Molecular Formula	C ₃₆ H ₆₈ O ₃
Molecular Weight	564.9 g/mol
Expected [M+H] ⁺ (ESI)	m/z 565.5
Expected [M+Na] ⁺ (ESI)	m/z 587.5
Expected [M+K] ⁺ (ESI)	m/z 603.5

Fragmentation Pattern:

Under tandem MS (MS/MS) conditions, fragmentation of the molecular ion is expected to occur primarily at the ester linkage, leading to the loss of either the oleyl or the ricinoleate chain.

Characteristic fragments would include ions corresponding to the protonated forms of oleyl alcohol and ricinoleic acid, as well as fragments arising from cleavage along the fatty acid chains.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Weigh accurately 10-20 mg of **Oleyl Ricinoleate** for ^1H NMR (50-100 mg for ^{13}C NMR) into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher
- Pulse Sequence: Standard single-pulse experiment
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Sequence: Proton-decoupled single-pulse experiment
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds

- Number of Scans: 1024-4096



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NMR Experimental Workflow

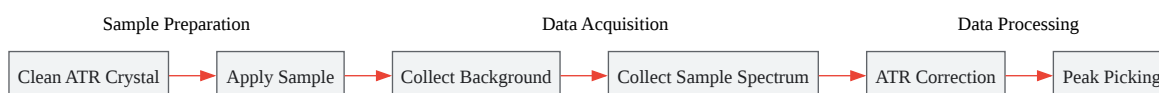
IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small drop of neat **Oleyl Ricinoleate** directly onto the center of the ATR crystal.
- Acquire the spectrum.

Instrument Parameters:

- Technique: ATR-FTIR
- Spectral Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32



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IR Spectroscopy Workflow

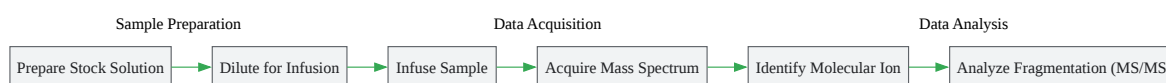
Mass Spectrometry

Sample Preparation (ESI):

- Prepare a stock solution of **Oleyl Ricinoleate** in a suitable solvent (e.g., methanol or chloroform) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for infusion, typically methanol or acetonitrile, often with the addition of a small amount of an ionizing agent like formic acid or sodium acetate.

Instrument Parameters (ESI-MS):

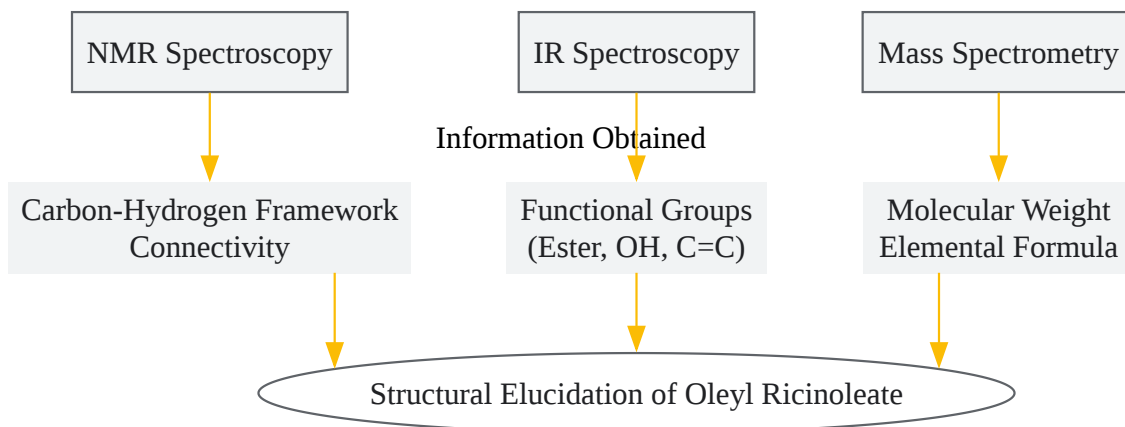
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
- Scan Range: m/z 100 - 1000
- Capillary Voltage: 3-5 kV
- Nebulizer Gas Flow: Optimized for stable spray
- Drying Gas Flow and Temperature: Optimized for desolvation

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Mass Spectrometry Workflow

Integrated Spectroscopic Analysis for Structural Confirmation

The combination of NMR, IR, and MS data provides a comprehensive structural confirmation of **Oleyl Ricinoleate**.



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Integrated Spectroscopic Analysis

- To cite this document: BenchChem. [Spectroscopic analysis of Oleyl Ricinoleate (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1628752#spectroscopic-analysis-of-oleyl-ricinoleate-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1628752#spectroscopic-analysis-of-oleyl-ricinoleate-nmr-ir-mass-spec)

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